molecular formula C25H30N6O2 B2577126 3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 895847-51-5

3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2577126
CAS No.: 895847-51-5
M. Wt: 446.555
InChI Key: AXVIBEDNQDMZQQ-UHFFFAOYSA-N
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Description

3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a piperazine ring and a naphthalene moiety

Preparation Methods

The synthesis of 3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the purine core. The synthetic route may include:

    Nucleophilic substitution reactions: These reactions are used to introduce the piperazine ring and the naphthalene moiety onto the purine core.

    Cyclization reactions: These reactions help form the tetrahydro-1H-purine structure.

    Functional group modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the purine core, potentially altering the compound’s biological activity.

    Reduction: This reaction can reduce double bonds or other functional groups, leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the synthesis of a wide range of analogs.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study various biological processes, particularly those involving purine metabolism.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s purine core may allow it to mimic natural purines, enabling it to bind to purine-binding proteins and modulate their activity. The piperazine and naphthalene moieties may further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione include other purine derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

Properties

IUPAC Name

3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-17(2)15-29-11-13-30(14-12-29)24-26-22-21(23(32)27-25(33)28(22)3)31(24)16-19-9-6-8-18-7-4-5-10-20(18)19/h4-10,17H,11-16H2,1-3H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVIBEDNQDMZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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